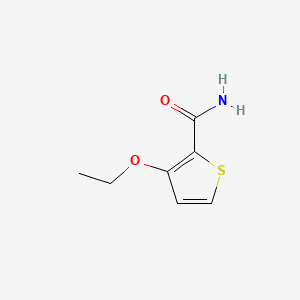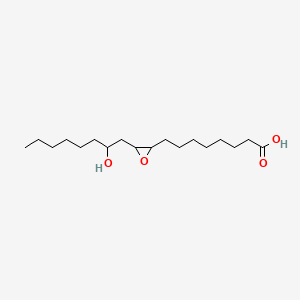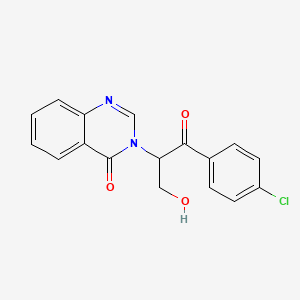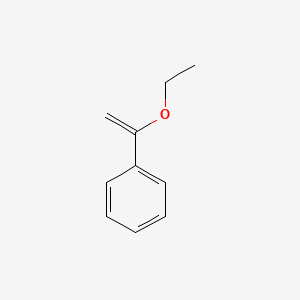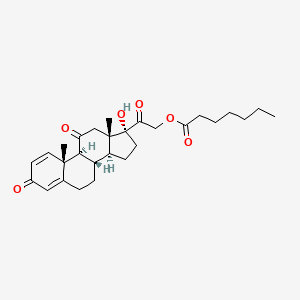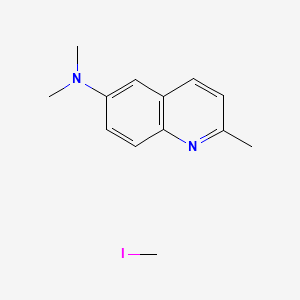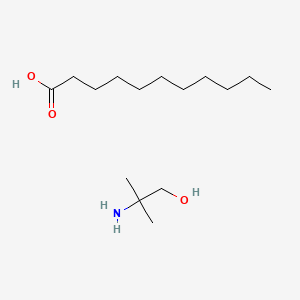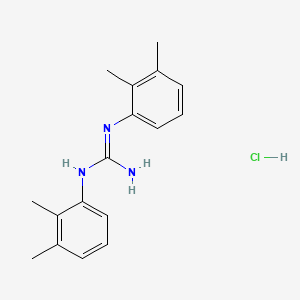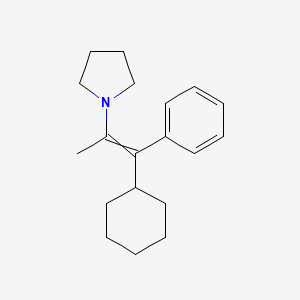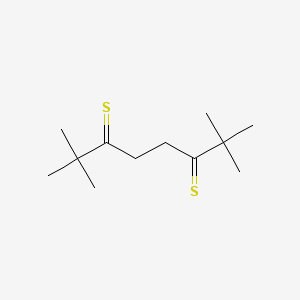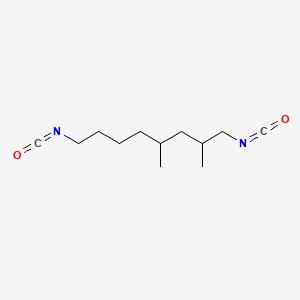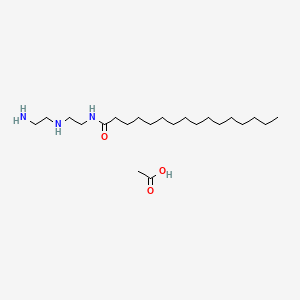![molecular formula C7H11Na B15178080 Sodium, bicyclo[2.2.1]hept-1-yl- CAS No. 71477-81-1](/img/structure/B15178080.png)
Sodium, bicyclo[2.2.1]hept-1-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Sodionorbornane is a chemical compound belonging to the norbornane family, characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Sodionorbornane can be synthesized through several methods. One common approach involves the reaction of norbornene with sodium hydride in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically proceeds under mild conditions, with the sodium hydride acting as a strong base to deprotonate the norbornene, leading to the formation of 1-Sodionorbornane .
Industrial Production Methods: In an industrial setting, the production of 1-Sodionorbornane may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of 1-Sodionorbornane produced on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Sodionorbornane undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens, such as bromine or iodine, to form halogenated norbornane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, iodine.
Major Products Formed:
Oxidation: Norbornane derivatives with functionalized carbon substituents.
Reduction: Reduced norbornane derivatives.
Substitution: Halogenated norbornane derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-Sodionorbornane and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, 1-Sodionorbornane derivatives may interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Norbornene: A closely related compound with a similar bicyclic structure.
Norbornadiene: Another related compound, known for its use in photochemical reactions and as a ligand in coordination chemistry.
Uniqueness of 1-Sodionorbornane: 1-Sodionorbornane stands out due to its unique sodium-substituted structure, which imparts distinct reactivity and properties compared to other norbornane derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
71477-81-1 |
|---|---|
Formule moléculaire |
C7H11Na |
Poids moléculaire |
118.15 g/mol |
InChI |
InChI=1S/C7H11.Na/c1-2-7-4-3-6(1)5-7;/h6H,1-5H2;/q-1;+1 |
Clé InChI |
CGJBXRQSYXUCFF-UHFFFAOYSA-N |
SMILES canonique |
C1C[C-]2CCC1C2.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


